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Compound of Interest

Compound Name: Progenin III palmitate

Cat. No.: B12366998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Progenin III palmitate is a fatty acid-spirostan steroid glycoside ester, first isolated from the

rhizomes of Dioscorea cayenensis. Its structure has been established as (25R)-spirost-5-en-

3β-yl O-α-L-rhamnopyranosyl-(1→2)-[6-O-palmitoyl]-O-β-D-glucopyranoside[1]. As a complex

natural product, detailed structural elucidation and characterization are crucial for

understanding its biological activity and potential therapeutic applications. This document

provides a comprehensive guide to the spectroscopic analysis of Progenin III palmitate using

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), including detailed data,

experimental protocols, and workflow visualizations.

Chemical Structure
Molecular Formula: C₅₅H₉₂O₁₃

Structure: (25R)-spirost-5-en-3β-yl O-α-L-rhamnopyranosyl-(1→2)-[6-O-palmitoyl]-O-β-D-

glucopyranoside

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12366998?utm_src=pdf-interest
https://www.benchchem.com/product/b12366998?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7006434/
https://www.benchchem.com/product/b12366998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the ¹H and ¹³C NMR chemical shift data for Progenin III
palmitate, recorded in pyridine-d₅.

Table 1: ¹H and ¹³C NMR Data for Progenin III Palmitate (Pyridine-d₅)[1]
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Position δC (ppm) δH (ppm, J in Hz)

Aglycone

1 37.8 1.85, 1.05

2 30.4 1.90, 1.80

3 77.9 3.95 m

4 39.4 2.65, 2.45

5 141.1 -

6 121.8 5.35 br s

7 32.4 1.90, 1.60

8 31.8 1.55

9 50.4 0.95

10 37.1 -

11 21.2 1.50, 1.40

12 39.9 1.75, 1.15

13 40.5 -

14 56.5 1.10

15 32.1 2.10, 1.25

16 81.2 4.50 m

17 62.9 1.70

18 16.5 0.85 s

19 19.5 1.05 s

20 41.9 2.05

21 14.7 0.95 d (6.8)

22 109.4 -
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23 31.6 1.65, 1.55

24 29.1 1.60, 1.50

25 30.5 1.65

26 67.0
3.45 dd (10.5, 7.5), 3.35 dd

(10.5, 7.5)

27 17.4 0.75 d (6.5)

Glucose

1' 100.5 4.90 d (7.2)

2' 81.6 4.35

3' 78.2 4.25

4' 71.8 4.15

5' 77.2 3.95

6' 64.2 4.55, 4.40

Rhamnose

1'' 102.0 6.35 s

2'' 72.8 4.95

3'' 72.9 4.70

4'' 74.2 4.50

5'' 69.8 4.90

6'' 18.7 1.75 d (6.0)

Palmitoyl

1''' 173.2 -

2''' 34.4 2.50 t (7.5)

3''' 25.2 1.75 m

4''' - 13''' 29.5-30.0 1.25-1.35 br s
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14''' 32.1 1.25-1.35 br s

15''' 22.9 1.25-1.35 br s

16''' 14.3 0.90 t (7.0)

Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the molecular formula of

Progenin III palmitate.

Table 2: HR-ESI-TOF-MS Data for Progenin III Palmitate[1]

Ion Mode Adduct Calculated m/z Found m/z

Positive [M+H]⁺ 961.6616 961.6615

Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
Objective: To acquire high-quality 1D and 2D NMR spectra for the structural elucidation of

Progenin III palmitate.

Materials:

Progenin III palmitate sample

Pyridine-d₅ (99.9% D)

NMR tubes (5 mm)

Pipettes and vials

Instrumentation:

NMR Spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Procedure:
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Sample Preparation:

Accurately weigh approximately 5-10 mg of Progenin III palmitate.

Dissolve the sample in ~0.6 mL of pyridine-d₅ in a clean, dry vial.

Vortex briefly to ensure complete dissolution.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Calibration:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of pyridine-d₅.

Shim the magnetic field to achieve optimal resolution and lineshape.

Calibrate the reference frequency using the residual solvent signal of pyridine-d₅ (δH:

8.74, 7.58, 7.22 ppm; δC: 150.35, 135.91, 123.87 ppm).

Data Acquisition:

¹H NMR: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse

angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation

delay of 1-2 seconds.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a

30° pulse angle, a spectral width of 200-240 ppm, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C

correlations (2-3 bonds), crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and

establish stereochemistry.

Data Processing:

Apply Fourier transformation to the acquired FIDs.

Phase correct the spectra.

Perform baseline correction.

Integrate the signals in the ¹H spectrum.

Pick peaks and assign chemical shifts in all spectra.

Analyze the 2D spectra to assemble the structure of the molecule.

Protocol 2: High-Resolution Mass Spectrometry (HR-
ESI-TOF-MS) Analysis
Objective: To determine the accurate mass and confirm the elemental composition of Progenin
III palmitate.

Materials:

Progenin III palmitate sample

Methanol (LC-MS grade)

Formic acid (optional, for enhancing ionization)

Vials and syringes

Instrumentation:
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High-Resolution Mass Spectrometer (e.g., ESI-TOF)

Procedure:

Sample Preparation:

Prepare a stock solution of Progenin III palmitate in methanol at a concentration of

approximately 1 mg/mL.

Create a dilute solution for analysis by further diluting the stock solution with methanol to a

final concentration of 1-10 µg/mL.

If needed, add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺).

Instrument Setup and Calibration:

Calibrate the mass spectrometer using a standard calibration solution appropriate for the

desired mass range to ensure high mass accuracy.

Set the instrument to operate in positive ion mode.

Data Acquisition:

Ionization Source: Electrospray Ionization (ESI).

Analyzer: Time-of-Flight (TOF).

Infusion: Introduce the sample solution into the ESI source via direct infusion using a

syringe pump at a flow rate of 5-10 µL/min.

MS Parameters (typical):

Capillary Voltage: 3.5-4.5 kV

Nebulizer Gas (N₂): 1-2 Bar

Drying Gas (N₂): 6-8 L/min

Drying Gas Temperature: 180-220 °C
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Mass Range: m/z 100-1500

Acquire data for several minutes to obtain a stable signal and an averaged spectrum.

Data Analysis:

Process the acquired spectrum to identify the monoisotopic peak corresponding to the

protonated molecule ([M+H]⁺).

Compare the experimentally measured accurate mass with the theoretical mass

calculated for the molecular formula C₅₅H₉₂O₁₃ + H.

The mass accuracy should ideally be within 5 ppm.
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Caption: Experimental workflow for the spectroscopic analysis of Progenin III palmitate.

Postulated Signaling Pathway Involvement
The biological activity of Progenin III palmitate is not yet fully elucidated. However, its

constituent parts, a diosgenin-based spirostanol glycoside and palmitic acid, are known to

modulate several key signaling pathways. Diosgenin has been shown to influence pathways

like STAT3 and Wnt/β-catenin, while palmitic acid can activate inflammatory pathways such as
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NF-κB and modulate metabolic pathways like the insulin signaling pathway. The diagram below

illustrates a potential, simplified signaling network that could be influenced by Progenin III
palmitate, warranting further investigation.

Potential Cellular Signaling Pathways

Cellular Responses

Progenin III Palmitate

STAT3 Pathway

Modulation

NF-κB Pathway

Modulation

Insulin/PI3K/Akt Pathway

Modulation

Wnt/β-catenin Pathway

Modulation

Cell Proliferation Inflammation Metabolic Regulation Cell Differentiation

Click to download full resolution via product page

Caption: Postulated signaling pathways potentially modulated by Progenin III palmitate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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